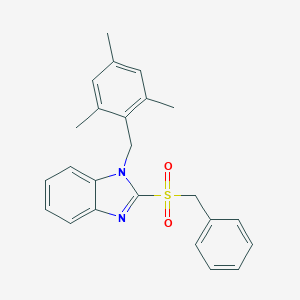![molecular formula C25H27FN2O2 B316292 N-({4-[(2-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)-4-(PYRROLIDIN-1-YL)ANILINE](/img/structure/B316292.png)
N-({4-[(2-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)-4-(PYRROLIDIN-1-YL)ANILINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-({4-[(2-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)-4-(PYRROLIDIN-1-YL)ANILINE is a complex organic compound characterized by the presence of a fluorobenzyl group, a methoxybenzyl group, and a pyrrolidinyl group attached to an aniline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({4-[(2-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)-4-(PYRROLIDIN-1-YL)ANILINE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-(1-pyrrolidinyl)aniline with 4-[(2-fluorobenzyl)oxy]-3-methoxybenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and an organic solvent like dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization, column chromatography, and distillation are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-({4-[(2-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)-4-(PYRROLIDIN-1-YL)ANILINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the nitro group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, where nucleophiles such as amines or thiols replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
N-({4-[(2-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)-4-(PYRROLIDIN-1-YL)ANILINE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-({4-[(2-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)-4-(PYRROLIDIN-1-YL)ANILINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- N’-((2-((4-fluorobenzyl)oxy)-1-naphthyl)methylidene)-2-phenoxyacetohydrazide
- 4-((4-fluorobenzyl)oxy)phenylboronic acid
- N’-((2-((4-fluorobenzyl)oxy)-1-naphthyl)methylene)-2-(5-isopropyl-2-methylphenoxy)acetohydrazide
Uniqueness
N-({4-[(2-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)-4-(PYRROLIDIN-1-YL)ANILINE is unique due to the combination of its fluorobenzyl, methoxybenzyl, and pyrrolidinyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C25H27FN2O2 |
|---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
N-[[4-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]methyl]-4-pyrrolidin-1-ylaniline |
InChI |
InChI=1S/C25H27FN2O2/c1-29-25-16-19(8-13-24(25)30-18-20-6-2-3-7-23(20)26)17-27-21-9-11-22(12-10-21)28-14-4-5-15-28/h2-3,6-13,16,27H,4-5,14-15,17-18H2,1H3 |
InChI Key |
QKTUUPCFPKVPHG-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)CNC2=CC=C(C=C2)N3CCCC3)OCC4=CC=CC=C4F |
Canonical SMILES |
COC1=C(C=CC(=C1)CNC2=CC=C(C=C2)N3CCCC3)OCC4=CC=CC=C4F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl {2-ethoxy-4-[(2-(2-furyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]-6-iodophenoxy}acetate](/img/structure/B316209.png)
![methyl {2-bromo-6-ethoxy-4-[(2-(2-furyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenoxy}acetate](/img/structure/B316210.png)
![4-chloro-N-[(5-iodopyridin-2-yl)carbamothioyl]benzamide](/img/structure/B316212.png)
![2-fluoro-N-[(5-iodopyridin-2-yl)carbamothioyl]benzamide](/img/structure/B316213.png)
![4-ethoxy-N-[(5-iodopyridin-2-yl)carbamothioyl]benzamide](/img/structure/B316216.png)
![N-[(5-iodopyridin-2-yl)carbamothioyl]-3,4-dimethylbenzamide](/img/structure/B316217.png)
![N-[(5-iodopyridin-2-yl)carbamothioyl]thiophene-2-carboxamide](/img/structure/B316218.png)


![N-pentanoyl-N'-[2-(1-piperidinyl)phenyl]thiourea](/img/structure/B316222.png)
![4-({3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}amino)-5-methyl-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B316225.png)
![4-{[4-(benzyloxy)-3-chloro-5-methoxybenzyl]amino}-5-methyl-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B316226.png)
![4-({3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}amino)-5-methyl-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B316228.png)
![N-(3,4-dimethylphenyl)-N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-2-methoxybenzamide](/img/structure/B316232.png)
